molecular formula C9H14O6 B1298550 (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester CAS No. 37031-30-4

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Cat. No. B1298550
CAS RN: 37031-30-4
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-WDSKDSINSA-N
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Description

“(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” is a chemical compound with the molecular formula C9H14O6 .


Molecular Structure Analysis

The molecular structure of “(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” can be analyzed using various spectroscopic techniques .

Scientific Research Applications

Catalysis and Synthesis

(Shainyan et al., 2001) explored the transformations of 4,5-substituted (4S,5S)-2,2-dimethyl-1,3-dioxolanes. They found that treated with trifluoromethanesulfonyl chloride in pyridine, it undergoes tandem substitution reactions. This research indicates its utility in complex chemical transformations, particularly in organic synthesis.

Synthon for α,γ-Diketoacid Derivatives

(Banville et al., 2010) discussed the use of (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one as a versatile synthon for the synthesis of α,γ-diketoacid derivatives. This highlights its role in the synthesis of complex organic compounds.

Chiral Resolution in Medicinal Chemistry

(Jiang et al., 1999) studied the chiral resolution and stereospecificity of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines as selective A(3) adenosine receptor antagonists. They found that esterification with a chiral, protected glycerol moiety, (S)-(+)-2, 2-dimethyl-1,3-dioxolane-4-methanol, allowed the selective crystallization of a pure diastereomer. This indicates its importance in the field of enantioselective synthesis, crucial for developing pharmaceuticals.

High-Yield Synthesis

(Lombardo et al., 2006) demonstrated an efficient, high-yield synthesis method involving 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester. This work underlines the compound's utility in synthesizing complex molecules efficiently.

Asymmetric Synthesis

(Belokon’ et al., 1998) found that compound (4R,5R)- or (4S,5S)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) catalyzed C-alkylation of aldimine Schiff's bases of alanine esters under phase-transfer catalysis conditions. This highlights its role in asymmetric synthesis, a critical area in modern organic chemistry.

Chemical Transformations and Complex Formation

(Shainyan et al., 2002) focused on the reactions of sodium diphenylamide with 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane. The study resulted in new chiral diamines of the dioxolane series, emphasizing its versatility in chemical transformations and complex formation.

Natural Product Synthesis

(Bohman et al., 2011) explored the synthesis of optically active dioxolanes emitted by two Triatoma species. The synthesis involved reacting pure enantiomers of 2,3-pentanediol with 3-pentanone or 2-methylpropanal. This showcases its application in the synthesis and study of natural products.

Safety And Hazards

The safety and hazards associated with “(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” are not well-documented .

Future Directions

The future directions for the study of “(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” are not clear at this time .

properties

IUPAC Name

dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169504
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

CAS RN

37031-30-4
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37031-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Bedekar, EB Koroleva… - The Journal of Organic …, 1997 - ACS Publications
A set of novel, C 2 -symmetric bis-oxazoline ligands has been synthesized by mounting two oxazoline rings onto an optically active 1,3-dioxolane backbone. This design allows for the …
Number of citations: 127 pubs.acs.org

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